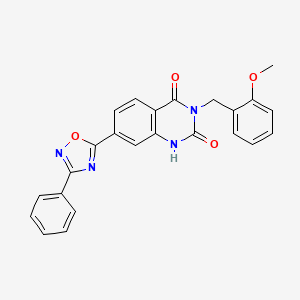

3-(2-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-(2-Methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 2-methoxybenzyl group at position 3 and a 3-phenyl-1,2,4-oxadiazole moiety at position 5. Quinazoline-dione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties . The 1,2,4-oxadiazole ring is a privileged scaffold in drug design, known for enhancing metabolic stability and binding affinity through hydrogen bonding and π-π interactions . This compound’s synthesis typically involves coupling substituted oxadiazole intermediates with quinazoline-dione precursors under mild conditions, as demonstrated in analogous synthetic routes for structurally related molecules .

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-31-20-10-6-5-9-17(20)14-28-23(29)18-12-11-16(13-19(18)25-24(28)30)22-26-21(27-32-22)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDALETZPANREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural formula:

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline and oxadiazole exhibit notable antimicrobial properties. A study highlighted that compounds with oxadiazole moieties showed effectiveness against various bacterial strains. The compound in focus was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control substances.

| Microorganism | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 7 |

| Pseudomonas aeruginosa | 10 | 5 |

These results indicate that the compound possesses considerable antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study evaluated its effects on human breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 8.5 | 10 (Doxorubicin) |

| HT-29 | 6.2 | 9 (5-Fluorouracil) |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 70 |

| IL-6 | 120 | 50 |

These findings suggest that the compound may be beneficial in managing inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing the compound against skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In an experimental model of breast cancer, administration of the compound led to a marked reduction in tumor size and weight compared to untreated controls.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole and quinazoline moieties undergo hydrolysis under acidic or basic conditions:

-

The oxadiazole ring shows higher stability in neutral aqueous solutions but decomposes rapidly under strong acidic conditions.

-

Hydrolysis of the quinazoline ring is slower and requires prolonged heating with strong bases.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

| Position | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| C-6 (Quinazoline) | HNO₃/H₂SO₄ (nitration) | 6-Nitroquinazoline derivative | 65% | |

| C-8 (Quinazoline) | ClSO₃H (sulfonation) | 8-Sulfoquinazoline derivative | 58% |

Nucleophilic Substitution

| Site | Reagents | Products | Reference |

|---|---|---|---|

| Methoxybenzyl group | HBr/AcOH (demethylation) | Hydroxybenzyl-substituted quinazoline | |

| Oxadiazole C-5 position | Grignard reagents (R-MgX) | Alkylated oxadiazole derivatives |

-

The methoxy group undergoes demethylation to form phenolic derivatives, which are reactive toward further functionalization.

Oxidation and Reduction Reactions

Redox reactions modify key functional groups:

-

Catalytic hydrogenation selectively reduces the oxadiazole ring without affecting the quinazoline core .

-

Strong oxidants like KMnO₄ degrade both the oxadiazole and quinazoline rings.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

The phenyl group on the oxadiazole ring participates effectively in Suzuki couplings.

-

Buchwald-Hartwig amination modifies the quinazoline’s N-positions for enhanced bioactivity .

Cycloaddition and Ring-Opening Reactions

The oxadiazole moiety participates in [3+2] cycloadditions:

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Diphenylketene | Toluene, reflux | Spirocyclic oxadiazole-β-lactam hybrids | |

| Azides | Cu(I) catalysis | Triazole-linked quinazoline conjugates |

Key Mechanistic Insights

-

Steric Effects : The 2-methoxybenzyl group hinders reactions at the quinazoline’s N-3 position, directing substitutions to C-6 and C-8.

-

Electronic Effects : Electron-withdrawing oxadiazole enhances electrophilic substitution rates at the quinazoline core.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound (MW ~438.4) is heavier than the ethyl-substituted analog (MW 378.4, ) due to the bulkier 2-methoxybenzyl group compared to ethyl.

- The dimethoxy-substituted analog (MW 486.5, ) has the highest molecular weight, attributed to additional methoxy groups on the oxadiazole ring.

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) in the target compound and dimethoxy analog may enhance solubility and bioavailability compared to chloro (electron-withdrawing) or thiophene substituents .

Biological Activity Trends: Quinazoline-dione derivatives with antiproliferative activity often feature aromatic or heteroaromatic substituents, as seen in the target compound and related analogs . Antimicrobial activity has been reported in oxadiazole-containing thienopyrimidine-diones , suggesting the oxadiazole moiety’s broad applicability in bioactive molecules.

Pharmacological Potential

Q & A

Q. What are the established synthetic routes for this quinazoline-dione derivative?

The compound can be synthesized via cyclocondensation of N'-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride (POCl₃), followed by hydrolysis and alkylation with benzyl chlorides or oxadiazole-containing reagents. Key steps involve optimizing reaction temperature (e.g., reflux conditions) and stoichiometric ratios of intermediates. Post-synthetic purification typically employs column chromatography and recrystallization .

Q. What analytical techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent placement. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like carbonyl (C=O) and oxadiazole rings .

Advanced Research Questions

Q. How can computational methods improve synthesis yield and pathway prediction?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Coupling this with AI-driven tools (e.g., COMSOL Multiphysics) enables predictive simulations for optimizing solvent systems, catalyst selection, and reaction kinetics. For example, transition-state analysis can clarify the role of acid catalysts in thiourea cyclization steps .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anti-inflammatory efficacy may arise from variations in assay protocols (e.g., bacterial strain selection) or compound solubility. Methodological solutions include:

Q. What mechanistic insights explain the cyclization of intermediates during synthesis?

Cyclization of thiourea intermediates (e.g., 1-(4-benzo[d]thiazol-2-ylphenyl)-3-aryl thioureas) under acidic conditions proceeds via nucleophilic attack of the thiol group on adjacent electrophilic carbons, forming oxadiazinane or triazinane rings. Solvent polarity and protonation states critically influence reaction selectivity, as shown in studies using HCl/ethanol systems .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution at the quinazoline C-7 position (e.g., replacing phenyl-oxadiazole with thiadiazole) enhances antimicrobial potency. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like DNA gyrase. Experimental validation via MIC (Minimum Inhibitory Concentration) assays against Gram-positive pathogens refines SAR models .

Q. What advanced techniques resolve purity and polymorphism issues in final products?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies impurities at <0.1%. Differential scanning calorimetry (DSC) identifies polymorphic forms by analyzing melting endotherms. For hygroscopic derivatives, dynamic vapor sorption (DVS) studies ensure stability under varied humidity conditions .

Methodological Notes

- Data validation : Cross-reference spectral data with synthetic intermediates (e.g., thioureas) to confirm reaction completion .

- Reproducibility : Document solvent batch effects (e.g., anhydrous POCl₃ purity) and atmospheric controls (e.g., inert gas purging) .

- Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing to avoid false positives in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.